molecular formula C18H39NO B1684007 Spisulosine CAS No. 196497-48-0

Spisulosine

Cat. No.: B1684007
CAS No.: 196497-48-0
M. Wt: 285.5 g/mol
InChI Key: YRYJJIXWWQLGGV-ZWKOTPCHSA-N
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Mechanism of Action

Target of Action

Spisulosine, also known as ES-285, is a marine compound that has shown antitumor activity in preclinical studies . The primary targets of this compound are GTP binding proteins that regulate actin stress fibers . These proteins play a crucial role in maintaining the structure and function of cells, particularly in cell movement and division .

Mode of Action

This compound interacts with its targets by promoting the disassembly of actin stress fibers . This interaction results in phenotypic changes in tumor cells, as evidenced by expression profiling data indicating modulation of genes related to the actin cytoskeleton .

Biochemical Pathways

The exact biochemical pathways affected by this compound are still under investigation. It is known that the compound’s action is independent of several key pathways, including the peroxisome proliferator-activated receptor gamma (ppargamma) and phosphatidylinositol 3-kinase/ (pi3k/akt), jun n-terminal kinase (jnk), p38 or classical protein kinase c (pkcs) pathways .

Pharmacokinetics

Pharmacokinetic data indicates that this compound has a wide distribution and a long residence time . The compound also exhibits dose proportionality, meaning that the systemic exposure of the drug increases proportionally with the dose . These properties suggest that this compound has good bioavailability, although further studies are needed to confirm this.

Result of Action

The molecular and cellular effects of this compound’s action include the induction of programmed cell death (apoptosis) in vitro . Notably, this compound treatment of prostate cells induced an increase in the intracellular ceramide levels .

Action Environment

It’s worth noting that the compound was originally isolated from the marine mollusk spisula polynyma , suggesting that it may be influenced by marine environmental conditions

Safety and Hazards

Spisulosine has been associated with reversible transaminase increases at the highest doses in concurrent phase I clinical trials . Drug-related adverse reactions included mild to moderate nausea, pyrexia, injection site reactions, and vomiting . One case of grade 4 peripheral motor and sensory neuropathy associated with general weakness and pain was observed during treatment cycle 4 and possibly contributed to the death of the patient .

Future Directions

A new Spisulosine derivative promotes a robust autophagic response to cancer cells . Therapy resistance by evasion of apoptosis is one of the hallmarks of human cancer. Therefore, restoration of cell death by non-apoptotic mechanisms is critical to successfully overcome therapy resistance in cancer .

Biochemical Analysis

Biochemical Properties

Spisulosine has been shown to interact with various biomolecules, particularly proteins involved in the regulation of actin stress fibers . It is speculated that it may decrease the activity of Rho proteins, which are GTP-binding proteins that regulate actin stress fibers . This interaction leads to the prevention of stress fiber formation in cultured cells .

Cellular Effects

This compound exerts various effects on cells. It has been shown to induce programmed cell death in vitro . Tumor cells exposed to this compound show phenotypic changes and modulation of genes related to the actin cytoskeleton . It also prevents the formation of stress fibers in cultured cells, likely by decreasing the activity of Rho proteins .

Molecular Mechanism

It is believed to induce programmed cell death in vitro . It has been proposed that a GTP-binding protein regulating actin stress fibers could be a potential molecular target . Tumor cells exposed to this compound show suggestive phenotypic changes and expression profiling data indicated modulation of genes related to the actin cytoskeleton .

Temporal Effects in Laboratory Settings

In phase I clinical trials, this compound was administered as a weekly 3-hour intravenous infusion . The pharmacokinetic data indicated a wide distribution, a long residence time, and dose proportionality of the agent

Dosage Effects in Animal Models

In clinical trials, no dose-limiting toxicities were observed in dose levels ranging from 4 to 128 mg/m²/day . At higher doses, some patients experienced dose-limiting toxicities, including grade 3/4 transaminase increases and central nervous system disorders .

Metabolic Pathways

It is known that this compound is a sphingosine-like compound , suggesting that it may be involved in sphingolipid metabolism.

Transport and Distribution

Pharmacokinetic analysis of this compound has shown that it has a wide distribution and a long residence time

Subcellular Localization

Given its interactions with proteins involved in the regulation of actin stress fibers , it may be localized to areas of the cell where these proteins are active.

Properties

IUPAC Name

(2S,3R)-2-aminooctadecan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H39NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17(2)19/h17-18,20H,3-16,19H2,1-2H3/t17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYJJIXWWQLGGV-ZWKOTPCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C(C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H]([C@H](C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30432931
Record name Spisulosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196497-48-0
Record name Spisulosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196497480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spisulosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SPISULOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZX5D253CYY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

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CCCCCCCCCCCCCCCC(O)C(C)N(Cc1ccccc1)Cc1ccccc1
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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